1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
Description
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a pyrazole-based compound featuring a cyclopentyl group at the 1-position and a 2,2-difluoroethoxymethyl substituent at the 3-position of the pyrazole ring. This compound (Ref: 10-F509983) has been cataloged by CymitQuimica but is currently listed as a discontinued product .
Properties
IUPAC Name |
1-cyclopentyl-3-(2,2-difluoroethoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O/c12-11(13)8-16-7-9-5-6-15(14-9)10-3-1-2-4-10/h5-6,10-11H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDADKMWEXFOLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine to form the pyrazole ring. The difluoroethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole (CAS: 1353954-95-6)
- Key Differences : Replaces the cyclopentyl group with a 2-fluoroethyl group and introduces a chlorine atom at the 4-position.
- Impact : The 2-fluoroethyl group enhances metabolic stability (common bioisostere for hydroxyl groups), while the chlorine atom increases molecular weight and electronegativity. The difluoroethoxymethyl group is retained, suggesting shared solubility characteristics .
1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride (CAS: 497949-30-1)
- Key Differences : Adds a sulfonyl chloride group at the 4-position.
- Impact : The sulfonyl chloride introduces high reactivity for further derivatization (e.g., forming sulfonamides in drug discovery). This contrasts with the parent compound, which lacks such functional handles .
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol
- Key Differences : Substitutes cyclopentyl with a 2,2-difluoroethyl group and replaces the difluoroethoxymethyl with a hydroxymethyl group.
- Impact : The hydroxymethyl group increases hydrophilicity, while the difluoroethyl group maintains fluorine-induced metabolic resistance .
Antimalarial and Anti-leishmanial Pyrazoles
- Compound 3 : 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole exhibits 70.26% suppression of Plasmodium berghei in mice.
- Compound 2 : 1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole shows potent anti-leishmanial activity (IC50 = 0.079 μg/mL).
- Comparison: The target compound lacks the thienyl or propenone moieties critical for these activities, but its cyclopentyl and difluoroethoxy groups may confer distinct pharmacokinetic profiles .
Fluorinated Pyrazoles
- 1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole : Extensive fluorination increases lipophilicity and oxidative stability. The target compound’s difluoroethoxy group offers a balance between hydrophilicity and metabolic resistance .
Biological Activity
1-Cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive examination of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structural Information
- Molecular Formula : CHFN
- SMILES : CC(C1=NN(C(=C1)N)C2CCCC2)CC(F)(F)OCC
- InChI : InChI=1S/C12H14F2N2O/c1-7(13,14)10-8-15(9-10)11-5-3-2-4-6-12(11)16/h7,10H,2-6,8,9H2,1H3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 214.14 | 150.5 |
| [M+Na]+ | 236.13 | 160.5 |
| [M+NH4]+ | 232.15 | 158.0 |
General Biological Properties
Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. Notable examples of pyrazole-based drugs include celecoxib and phenylbutazone . The presence of the cyclopentyl and difluoroethoxy groups in this compound may enhance its pharmacological profile.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various biological targets including enzymes and receptors involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential use in treating inflammatory diseases.
- Antimicrobial Properties : Research indicated that certain pyrazole derivatives exhibit antimicrobial activity against various pathogens. The structural modifications in this compound may enhance its efficacy against resistant strains .
- Analgesic Effects : Pyrazoles have been shown to provide analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The specific activity of this compound remains to be fully characterized through clinical trials.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
- Temperature : Pyrazole alkylation reactions often proceed efficiently at 60–80°C, as seen in analogous difluoromethylated pyrazole syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for ether-linked substituents like (2,2-difluoroethoxy)methyl groups .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve yields in heterocyclic alkylation steps .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using techniques like NMR and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : ¹H/¹³C NMR to confirm substituent regiochemistry (e.g., cyclopentyl at N1 vs. C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns, critical for distinguishing fluorinated analogs .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the difluoroethoxy group on pyrazole ring reactivity .
Q. What functional groups in this compound influence its solubility and reactivity?
- Methodological Answer :
- Cyclopentyl Group : Enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays .
- Difluoroethoxy Group : The electron-withdrawing fluorine atoms increase electrophilicity at the methylene bridge, making it reactive toward nucleophiles (e.g., in cross-coupling reactions) .
- Experimental Design : Perform logP measurements and compare reactivity with non-fluorinated analogs to isolate electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
- Methodological Answer :
- Data Harmonization : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate structural contributions .
- Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., replacing cyclopentyl with cyclohexyl) to identify critical substituents .
- Mechanistic Studies : Use kinase profiling or molecular docking to validate target engagement, addressing discrepancies in reported IC50 values .
Q. What strategies are effective for designing enzyme inhibitors using this compound as a scaffold?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the difluoroethoxy group with trifluoromethoxy or chloroethoxy moieties to modulate binding affinity .
- Fragment-Based Design : Use X-ray crystallography to identify key interactions between the pyrazole core and enzyme active sites .
- Click Chemistry : Introduce triazole or amide linkages at the methyl position for modular derivatization .
Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-alkylated products or hydrolysis intermediates) .
- Process Optimization : Employ flow chemistry for precise temperature control and reduced residence time, minimizing side reactions .
- Purification : Use preparative HPLC with a C18 column to separate structurally similar byproducts .
Q. What computational approaches predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to model cytochrome P450 metabolism, focusing on oxidation of the cyclopentyl group .
- Isotope Labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., methylene bridge) to prolong half-life .
Methodological Resources
- Synthetic Protocols : Refer to analogous pyrazole alkylation reactions in and for stepwise guidance .
- Analytical Workflows : Use PubChem-derived spectral data () as benchmarks for characterization .
- Advanced Modeling : Leverage crystallographic data from pyrazole derivatives () to inform inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
